
2-(Bromomethyl)-3-chloroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ブロモメチル)-3-クロロキノキサリンは、キノキサリン系に属する複素環式化合物です。キノキサリンは、その多様な生物活性で知られており、医薬品化学、農業、材料科学など、さまざまな分野で使用されています。キノキサリン環にブロモメチル基とクロロ基の両方が存在することは、その潜在的な反応性と用途のために、合成化学者にとって特に興味深いものです。
準備方法
合成経路と反応条件
2-(ブロモメチル)-3-クロロキノキサリンの合成は、通常、3-クロロキノキサリンの臭素化を伴います。一般的な方法の1つは、アゾビスイソブチロニトリル(AIBN)などのラジカル開始剤の存在下で、N-ブロモスクシンイミド(NBS)を臭素化剤として使用することです。 反応は通常、ジクロロメタンなどの不活性溶媒中で還流条件下で行われます .
工業生産方法
2-(ブロモメチル)-3-クロロキノキサリンの工業生産には、品質と収量の一貫性を確保するために、連続フロープロセスが含まれる場合があります。試薬の添加と反応条件の制御を自動化するシステムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応解析
反応の種類
2-(ブロモメチル)-3-クロロキノキサリンは、次のようなさまざまな化学反応を起こす可能性があります。
求核置換反応: ブロモメチル基は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。
酸化: この化合物は、酸化されて、異なる酸化状態のキノキサリン誘導体を生成することができます。
還元: 還元反応により、部分的または完全に還元されたキノキサリン誘導体を生成することができます。
一般的な試薬と条件
求核置換反応: 一般的な試薬には、アジ化ナトリウム、チオール化カリウム、アルコキシドイオンなどがあります。反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で、高温で行われます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を、酸性または塩基性条件下で使用することができます。
還元: これらの反応では、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物
求核置換反応: 使用した求核剤に応じて、さまざまな官能基を持つ置換キノキサリン。
還元: 異なる生物活性を示す可能性のある、還元されたキノキサリン誘導体。
化学反応の分析
Types of Reactions
2-(Bromomethyl)-3-chloroquinoxaline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines with various functional groups depending on the nucleophile used.
Reduction: Reduced quinoxaline derivatives that may exhibit different biological activities.
科学的研究の応用
2-(ブロモメチル)-3-クロロキノキサリンは、科学研究においていくつかの用途があります。
医薬品化学: 抗がん剤や抗菌剤など、潜在的な医薬品の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、キノキサリン誘導体と酵素や受容体などの生体標的との相互作用を研究するために使用することができます。
材料科学: 有機半導体やその他の先端材料の開発に利用されています。
農業: この化合物は、除草剤や殺虫剤の特性を持つ農薬の合成に使用される可能性があります。
作用機序
2-(ブロモメチル)-3-クロロキノキサリンの作用機序は、その特定の用途によって異なります。医薬品化学では、病気の経路に関与する酵素や受容体を阻害することで作用する可能性があります。ブロモメチル基は、生体分子中の求核部位と共有結合を形成し、その機能を阻害することができます。クロロ置換基は、化合物の結合親和性とその分子標的に対する選択性を高めることができます。
類似化合物との比較
類似化合物
2-(ブロモメチル)ベンゾフェノン: 構造は似ていますが、キノキサリン環の窒素原子が欠けています。
2-(ブロモメチル)アクリレート: ブロモメチル基を含みますが、コア構造が異なります。
2-ブロモメチル-1,3-ジオキソラン: 異なる複素環を持つ別のブロモメチル化合物です。
独自性
2-(ブロモメチル)-3-クロロキノキサリンは、キノキサリン環にブロモメチル基とクロロ基の両方が存在するため、ユニークです。この官能基の組み合わせは、さまざまな分野でさらなる化学修飾と応用のための汎用性の高いプラットフォームを提供します。キノキサリンコアは、化合物の反応性と生物活性を影響を与える可能性のある、独特の電子特性と立体特性も付与します。
特性
IUPAC Name |
2-(bromomethyl)-3-chloroquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZBYZSKKLRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)
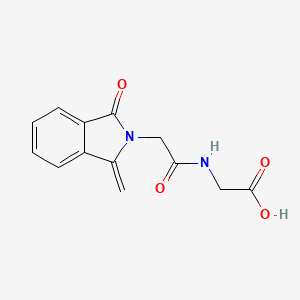

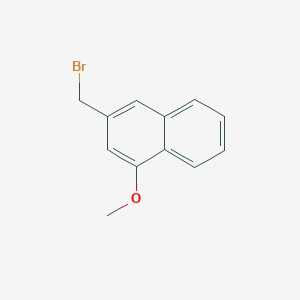
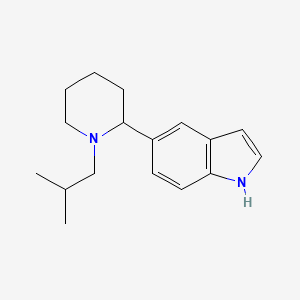

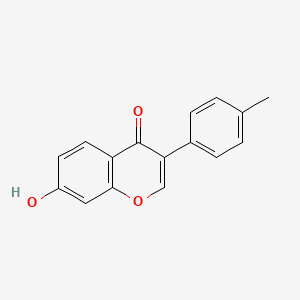
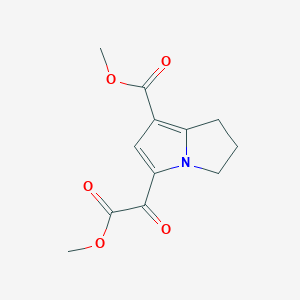
![1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11860535.png)

